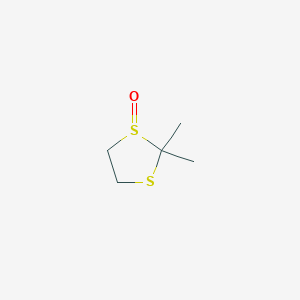
N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two nitro groups, two phenyl groups, and a dimethylamino group attached to an isoquinoline core. Its chemical structure and properties make it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 1,4-diphenylisoquinoline followed by the introduction of the dimethylamino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The dimethylamino group can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
Uniqueness
N,N-Dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds
特性
CAS番号 |
60719-09-7 |
|---|---|
分子式 |
C23H18N4O4 |
分子量 |
414.4 g/mol |
IUPAC名 |
N,N-dimethyl-5,7-dinitro-1,4-diphenylisoquinolin-3-amine |
InChI |
InChI=1S/C23H18N4O4/c1-25(2)23-20(15-9-5-3-6-10-15)21-18(22(24-23)16-11-7-4-8-12-16)13-17(26(28)29)14-19(21)27(30)31/h3-14H,1-2H3 |
InChIキー |
PONCUNGJNNWVRY-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6,12,23,29-Tetraoxapentacyclo[28.4.0.05,34.013,18.017,22]tetratriacontane](/img/structure/B14610643.png)

![(1E)-1-[4-(Methanesulfonyl)phenyl]-3,3-dimethyltriaz-1-ene](/img/structure/B14610649.png)
![1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid](/img/structure/B14610654.png)


![3,6-Diphenyl-4-(1,3-thiazol-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14610661.png)
![1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole](/img/structure/B14610662.png)




